molecular formula C6H5F3OS B3052197 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol CAS No. 394203-57-7

2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol

Cat. No.: B3052197
CAS No.: 394203-57-7
M. Wt: 182.17
InChI Key: YNLGHNBARVKRRO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol is an organic compound with the molecular formula C(_6)H(_5)F(_3)OS. It is characterized by the presence of a trifluoromethyl group attached to an ethanol moiety, which is further connected to a thiophene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Scientific Research Applications

2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block

Safety and Hazards

The safety information for 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol indicates that it is a hazardous substance. The GHS signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . This suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol typically involves the reaction of thiophene derivatives with trifluoroacetaldehyde. One common method includes the use of trifluoroacetaldehyde ethyl hemiacetal as a starting material, which undergoes a reaction with thiophene in the presence of a strong acid catalyst to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve the hydrogenation of trifluoroacetaldehyde derivatives in the presence of a palladium catalyst. This method ensures high yield and purity, making it suitable for large-scale production .

Types of Reactions:

    Oxidation: this compound can be oxidized to form trifluoroacetic acid and thiophene derivatives.

    Reduction: The compound can undergo reduction reactions to form various reduced thiophene derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Strong nucleophiles such as alkoxides or amines.

Major Products Formed:

Properties

IUPAC Name

2,2,2-trifluoro-1-thiophen-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3OS/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3,5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLGHNBARVKRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101281547
Record name α-(Trifluoromethyl)-3-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394203-57-7
Record name α-(Trifluoromethyl)-3-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394203-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Trifluoromethyl)-3-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to Reference Example 8-2, by use of thiophene-3-carbaldehyde (300 mg, 2.67 mmol) dissolved in tetrahydrofuran (4.5 mL) and N,N-dimethylformamide (1.5 mL), potassium carbonate (74 mg, 0.53 mmol) and (trifluoromethyl)trimethylsilane (0.772 mL, 5.34 mmol), the mixture was stirred and reacted at room temperature for 16 hours. Then, purification by preparative thin-layer chromatography (chloroform/methanol=100/1) was performed to give 2,2,2-trifluoro-1-(thiophen-3-yl)ethanol (Compound DO) (258 mg, yield: 53%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step Two
Quantity
74 mg
Type
reactant
Reaction Step Three
Quantity
0.772 mL
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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